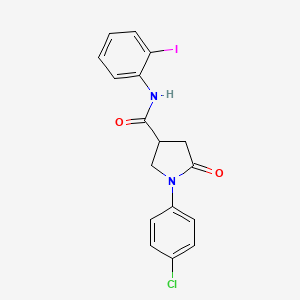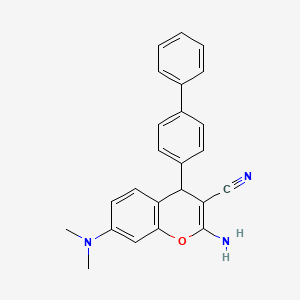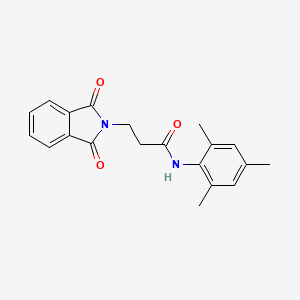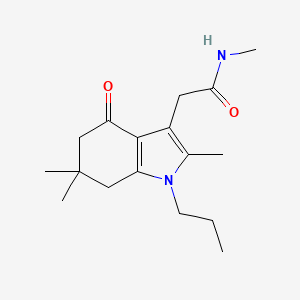
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as PHIP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PHIP is a synthetic compound that belongs to the class of pyrrolidine carboxamides, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. It also inhibits the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. In cancer research, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce oxidative stress and improve mitochondrial function. Inflammation is another area where 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown beneficial effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One of the advantages of using 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the cost of synthesizing 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide can be a limiting factor for some research groups.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in these diseases. Another area of interest is the development of novel analogs of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide with improved solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide and its effects on various signaling pathways.
合成方法
The synthesis of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(4-chlorophenyl)-2-nitroethene with 2-iodoaniline in the presence of a palladium catalyst. The resulting intermediate is then reduced with hydrogen gas to yield 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. This method has been optimized to produce high yields of pure 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide and has been used in several studies to obtain the compound for further research.
科学研究应用
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. Inflammation is another area where 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLSGGHYLYNIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)

![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5182585.png)



![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)
![4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile](/img/structure/B5182636.png)

![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)